(E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 5-nitrothiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the thiophene ring.
Reduction: The nitro group on the thiophene ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or acetonitrile.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The biological effects of (E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. For example, its anticancer activity could be due to the induction of apoptosis in cancer cells through the activation of caspases or the inhibition of specific kinases involved in cell proliferation.
Comparison with Similar Compounds
- (E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one
- (E)-1-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
- (E)-1-(3,4-dimethoxyphenyl)-3-(2-thienyl)prop-2-en-1-one
Comparison: Compared to these similar compounds, (E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one is unique due to the presence of both methoxy and nitro groups, which enhance its reactivity and biological activity. The nitro group on the thiophene ring can participate in various chemical reactions, making it a versatile intermediate for further functionalization.
Biological Activity
(E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one is a synthetic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a conjugated system that includes a dimethoxyphenyl group and a nitrothiophenyl moiety. Its chemical structure can be represented as follows:
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Antioxidant Activity : Compounds with methoxy groups often demonstrate enhanced antioxidant properties due to their ability to donate electrons.
- Enzyme Inhibition : The nitro group can enhance the interaction with biological targets, potentially inhibiting enzymes such as BCRP/ABCG2, which is involved in drug transport and metabolism .
1. Anticancer Properties
Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and the inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
HeLa (Cervical Cancer) | 8.0 | Cell cycle arrest |
A549 (Lung Cancer) | 7.5 | ROS generation and DNA damage |
2. Antimicrobial Activity
The compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the nitro group is believed to enhance its efficacy by disrupting bacterial cell wall synthesis.
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Candida albicans | 10 | 128 µg/mL |
3. Neuroprotective Effects
Recent studies suggest that this compound may exert neuroprotective effects by modulating oxidative stress pathways and reducing neuroinflammation. This is particularly relevant in models of neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested for its anticancer properties against breast cancer cells. Results indicated significant inhibition of tumor growth in vitro and in vivo, suggesting potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of the compound against various pathogens. The findings revealed that it could serve as a lead compound for developing new antibiotics, especially against resistant strains .
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-20-13-7-3-10(9-14(13)21-2)12(17)6-4-11-5-8-15(22-11)16(18)19/h3-9H,1-2H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJSPFAMIPYKDL-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(S2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.